7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one

Catalog No.
S15856508
CAS No.
M.F
C5H5N5O
M. Wt
151.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one

Product Name

7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one

IUPAC Name

7-amino-1H-triazolo[1,5-a]pyrimidin-5-one

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

InChI

InChI=1S/C5H5N5O/c6-3-1-5(11)8-4-2-7-9-10(3)4/h1-2,9H,6H2

InChI Key

YQXUSXXXDWIXMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC1=O)C=NN2)N

7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a nitrogen-containing heterocyclic compound with the molecular formula C5H5N5OC_5H_5N_5O and a molecular weight of approximately 151.1261 g/mol. It features a fused triazole and pyrimidine ring system, which is characteristic of many biologically active compounds. The compound is known for its diverse chemical properties and potential therapeutic applications, particularly in medicinal chemistry.

This compound is also referred to by several other names, including 7-amino-s-triazolo(1,5-a)pyrimidin-5(4H)-one and 4,5-dihydro-7-amino-5-oxo-s-triazolo(1,5-a)pyrimidine. Its structure includes an amino group at the 7-position of the triazole ring, which plays a crucial role in its biological activity and reactivity in chemical synthesis .

The chemical reactivity of 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one can be attributed to its functional groups. The amino group can participate in various nucleophilic substitution reactions, while the triazole moiety can engage in cycloaddition reactions and coordination with metal ions.

Some notable reactions include:

  • Nucleophilic substitutions: The amino group can react with electrophiles to form amides or other derivatives.
  • Cyclization reactions: Under certain conditions, it can undergo cyclization to form more complex heterocycles.
  • Metal coordination: The nitrogen atoms in the triazole ring can coordinate with transition metals, which may enhance its catalytic properties or biological activity.

7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one exhibits significant biological activities that have been explored in various studies. It has been associated with:

  • Antimicrobial properties: This compound has shown effectiveness against a range of bacterial strains.
  • Antitumor activity: Preliminary studies suggest potential anticancer effects, making it a candidate for further investigation in oncology.
  • Enzyme inhibition: It may act as an inhibitor for specific enzymes involved in disease pathways.

The unique structural features of this compound contribute to its ability to interact with biological targets effectively.

Several methods have been developed for synthesizing 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one. Common approaches include:

  • Multicomponent reactions: These involve the condensation of appropriate starting materials (e.g., amidines and hydrazines) under acidic or basic conditions.
  • Cyclization methods: Utilizing precursors that can undergo cyclization to form the triazole-pyrimidine framework.
  • Functional group transformations: Starting from simpler heterocycles and introducing the amino group through nucleophilic substitution or reduction reactions.

These synthetic routes allow for the modification of the compound to enhance its biological activity or tailor it for specific applications.

The applications of 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one extend across various fields:

  • Pharmaceuticals: Due to its antimicrobial and anticancer properties, it is being investigated as a potential drug candidate.
  • Agricultural chemicals: Its ability to inhibit certain microbial growth makes it suitable for developing agricultural fungicides or bactericides.
  • Chemical probes: It can serve as a tool in biochemical research to study enzyme mechanisms or cellular processes.

Interaction studies have highlighted how 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one interacts with biological macromolecules. These studies typically focus on:

  • Binding affinity: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanistic studies: Understanding the pathways through which it exerts its biological effects.
  • Toxicological assessments: Investigating any potential toxicity associated with its use in therapeutic contexts.

Such studies are critical for determining the viability of this compound as a therapeutic agent.

Several compounds share structural similarities with 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one. Here are some notable examples:

Compound NameCAS NumberKey Features
2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one62824Exhibits similar antimicrobial activity
7-Amino-4,8-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-one35186Potentially more potent against certain cancers
3-(3,5-Dimethylpyrazol-1-yl)-3-oxopropanenitrile36140Related in terms of biological activity

These compounds are unique due to variations in their substituents and ring structures but share functional similarities that make them relevant in medicinal chemistry research.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

151.04940980 g/mol

Monoisotopic Mass

151.04940980 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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